Nivimedone sodium

CAS No.:

Cat. No.: VC1581892

Molecular Formula: C11H8NNaO4

Molecular Weight: 241.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H8NNaO4 |

|---|---|

| Molecular Weight | 241.17 g/mol |

| IUPAC Name | sodium;(5,6-dimethyl-1,3-dioxoinden-2-ylidene)-dioxidoazanium |

| Standard InChI | InChI=1S/C11H8NO4.Na/c1-5-3-7-8(4-6(5)2)11(14)9(10(7)13)12(15)16;/h3-4H,1-2H3;/q-1;+1 |

| Standard InChI Key | KGLVEXSGYXXSOJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=C1C)C(=O)C(=[N+]([O-])[O-])C2=O.[Na+] |

Introduction

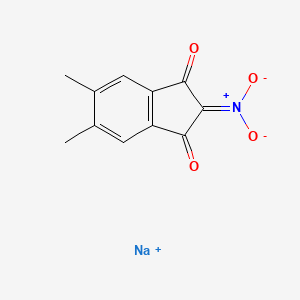

Chemical Properties and Structure

Nivimedone sodium, also referred to as sodium nivimedone, is structurally related to disodium cromoglycate (DSCG) and exists in multiple forms including anhydrous and monohydrate variants. The compound is characterized by the following chemical properties:

Basic Chemical Information

| Property | Value |

|---|---|

| Chemical Formula (Anhydrous) | C11H8NNaO4 |

| Molecular Weight (Anhydrous) | 241.17 g/mol |

| Chemical Formula (Monohydrate) | C11H10NNaO5 |

| Molecular Weight (Monohydrate) | 259.19 g/mol |

| CAS Number | 62077-09-2 |

| IUPAC Name | sodium;(5,6-dimethyl-1,3-dioxoinden-2-ylidene)-dioxidoazanium |

The compound features a 5,6-dimethylindane-1,3-dione backbone with a nitro group substitution at the 2-position . In its monohydrate form, nivimedone sodium contains an additional water molecule, slightly altering its molecular weight and elemental composition .

Structural Identifiers

The structural characteristics of nivimedone sodium can be represented through various chemical notation systems:

| Identifier Type | Value |

|---|---|

| Standard InChI | InChI=1S/C11H8NO4.Na/c1-5-3-7-8(4-6(5)2)11(14)9(10(7)13)12(15)16;/h3-4H,1-2H3;/q-1;+1 |

| Standard InChIKey | KGLVEXSGYXXSOJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=C1C)C(=O)C(=N+[O-])C2=O.[Na+] |

The monohydrate form has a slightly different InChI representation: InChI=1S/C11H8NO4.Na.H2O/c1-5-3-7-8(4-6(5)2)11(14)9(10(7)13)12(15)16;;/h3-4H,1-2H3;;1H2/q-1;+1; .

Mechanism of Action

Nivimedone sodium exhibits pharmacological activity primarily through its effects on allergic response pathways. Understanding its mechanism provides insight into its therapeutic potential.

Primary Mechanisms

The compound functions as an inhibitor of mediator release and capillary permeability in allergic reactions. This dual mode of action contributes to its anti-allergic properties and potential efficacy in asthma treatment:

-

Inhibition of mediator release: Nivimedone sodium suppresses the release of inflammatory mediators that trigger allergic symptoms .

-

Reduction of capillary permeability: By decreasing the permeability of blood vessels, the compound helps minimize fluid extravasation and subsequent tissue swelling characteristic of allergic responses.

Molecular Activity

At the molecular level, nivimedone sodium has been observed to:

-

Inhibit IgE-mediated passive cutaneous anaphylactic (PCA) reactions in rats .

-

Suppress antigen-induced histamine release from human lung tissue that has been passively sensitized with atopic serum .

-

Potentially increase cyclic adenosine monophosphate (cAMP) levels at relatively high doses (10^-4 M) in guinea pig ileum, which may contribute to its bronchodilatory effects .

This mechanism shares similarities with disodium cromoglycate but demonstrates significantly higher potency in several experimental models .

Pharmacological Studies

Preclinical investigations have provided valuable insights into nivimedone sodium's pharmacological profile and potential therapeutic applications.

Comparative Potency

When compared to disodium cromoglycate (DSCG), nivimedone sodium demonstrates remarkably enhanced potency:

-

In human lung tissue systems, nivimedone sodium is approximately 42 times more potent than DSCG .

-

In rat passive cutaneous anaphylaxis models, it exhibits approximately 10 times greater potency than DSCG .

This enhanced potency suggests that lower doses of nivimedone sodium might achieve therapeutic effects comparable to larger doses of DSCG, potentially reducing side effects and improving patient compliance.

Animal Studies

Experimental animal models have demonstrated nivimedone sodium's efficacy in preventing allergic reactions:

-

In rat models, the compound effectively inhibited IgE-mediated passive cutaneous anaphylactic reactions .

-

Studies in guinea pig ileum showed that nivimedone sodium at high concentrations (10^-4 M) increased cAMP levels, which may contribute to its anti-inflammatory and bronchodilatory effects .

These findings establish a solid preclinical foundation for the compound's development as an anti-allergic agent.

Clinical Studies

Human clinical trials have evaluated nivimedone sodium's therapeutic potential in asthma management, providing insights into its efficacy, safety, and optimal dosing.

Clinical Outcomes

The results from this clinical trial revealed interesting treatment effects that varied by treatment sequence:

This discrepancy between groups highlights the importance of considering treatment sequence in crossover trial designs and the potential for carryover effects in asthma studies.

Comparison with Related Compounds

Understanding how nivimedone sodium relates to similar anti-allergic compounds provides valuable context for its potential therapeutic niche.

Pharmacological Comparisons

The comparative advantages of nivimedone sodium over related compounds include:

-

Significantly higher potency compared to DSCG in both human lung tissue (42 times greater) and rat models (10 times greater) .

-

Oral administration capability, which potentially offers improved convenience compared to inhaled medications like DSCG .

-

Efficacy in single oral doses for inhibiting antigen-induced bronchoconstriction in humans .

These characteristics suggest that nivimedone sodium may offer benefits over existing treatments, particularly in terms of dosing convenience and potency.

Research Applications and Current Status

Current information indicates that nivimedone sodium remains primarily a research compound rather than an approved therapeutic agent.

| Condition | Recommendation |

|---|---|

| Short-term storage (days to weeks) | 0-4°C, dry, dark conditions |

| Long-term storage (months to years) | -20°C, dry, dark conditions |

| Shipping | Ambient temperature as non-hazardous chemical |

| Stability | >2 years if stored properly |

| Stock solution storage | 0-4°C (short term) or -20°C (long term) |

These storage guidelines help maintain the compound's integrity for research purposes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume